Home > Products > Screening Compounds P141838 > Betrixaban maleate
Betrixaban maleate - 936539-80-9

Betrixaban maleate

Catalog Number: EVT-1589229
CAS Number: 936539-80-9
Molecular Formula: C27H26ClN5O7
Molecular Weight: 568.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Betrixaban maleate is a salt form of Betrixaban, a potent and orally bioavailable Factor Xa inhibitor. It acts as an anticoagulant and is utilized in scientific research for studying blood coagulation pathways and developing analytical methods for its detection and quantification. []

Betrixaban

  • Relevance: Betrixaban is the active pharmaceutical ingredient (API) in Betrixaban maleate. The maleate salt enhances the solubility and stability of Betrixaban, making it suitable for pharmaceutical formulation. [, , , ]

Betrixaban Hydrochloride

  • Relevance: Betrixaban hydrochloride serves as a synthetic precursor in the preparation of Betrixaban maleate. The hydrochloride salt can be easily converted to the maleate salt through a salt exchange process. []

Maleic Acid

  • Relevance: Maleic acid is the salt former used to prepare Betrixaban maleate. The interaction between Betrixaban and maleic acid results in the formation of a stable salt with enhanced pharmaceutical properties. [, , ]

N-(5-chloro-2-pyridinyl)-5-methoxy-2-nitrobenzamide

  • Relevance: This compound is a direct precursor in the multi-step synthesis of Betrixaban. Its successful synthesis is crucial for obtaining the final drug substance. []
  • Relevance: The discovery of this unique multicomponent solid form of Betrixaban highlights the possibility of alternative solid forms with distinct physicochemical properties. Despite having a lower melting point than Betrixaban maleate, this salt-cocrystal hydrate exhibits significantly lower solubility, possibly due to the common-ion effect. []

Phloroglucinol

  • Relevance: Phloroglucinol serves as a reference standard in a validated 1H-qNMR method for the accurate quantification of Betrixaban maleate. It provides a reliable signal for comparison and accurate determination of Betrixaban maleate concentration. []
  • Relevance: N,S-CDs act as fluorescent probes in a sensitive and eco-friendly analytical method for determining Betrixaban maleate concentration. The fluorescence of N,S-CDs is quenched in the presence of Betrixaban maleate, allowing for its quantification. []
Overview

Betrixaban maleate is a pharmaceutical compound primarily recognized as a direct inhibitor of factor Xa, an essential enzyme in the coagulation cascade. It is utilized for the prevention of venous thromboembolism in patients undergoing elective hip or knee replacement surgery. The maleate salt form enhances its solubility and bioavailability, making it more effective for clinical use.

Source

Betrixaban was developed by Portola Pharmaceuticals and has been approved for medical use in various countries. The compound is synthesized from specific chemical precursors through a series of reactions that yield the active pharmaceutical ingredient and its maleate salt.

Classification

Betrixaban maleate falls under the category of anticoagulants and specifically belongs to the class of direct factor Xa inhibitors. This class includes other drugs such as rivaroxaban and apixaban, which share similar mechanisms of action but differ in their chemical structures and pharmacokinetic profiles.

Synthesis Analysis

The synthesis of betrixaban maleate involves several methods, with key processes outlined in various patents. One notable method includes:

  1. Starting Materials: The synthesis begins with cyano-benzoyl chloride and other amine derivatives.
  2. Reaction Conditions: The reaction typically occurs in a non-protonic solvent like tetrahydrofuran or ether, at temperatures ranging from -15 °C to 25 °C.
  3. Formation of Maleate Salt: Betrixaban can be converted to its maleate salt by reacting the free base with maleic acid in a solvent mixture of water and alcohol at controlled temperatures (10 °C to 40 °C) .

The synthesis can be scaled up effectively, producing both gram and kilogram quantities suitable for pharmaceutical applications.

Molecular Structure Analysis

Structure

Betrixaban maleate has a complex molecular structure characterized by its benzamide core, which is central to its activity as a factor Xa inhibitor. The chemical formula for betrixaban is C_19H_22ClN_3O_3S, while the maleate salt introduces additional molecular components.

Data

  • Molecular Weight: Approximately 395.91 g/mol for betrixaban free base.
  • Crystallinity: The maleate salt exhibits excellent crystallinity and stability, which are crucial for drug formulation and storage .
Chemical Reactions Analysis

The primary chemical reactions involved in the synthesis of betrixaban maleate include:

  1. Amidation: The reaction between cyano-benzoyl chloride and amines leads to the formation of the core structure.
  2. Salt Formation: The conversion of betrixaban free base to its maleate salt involves protonation with maleic acid, resulting in enhanced solubility and stability .

These reactions are optimized to minimize impurities and maximize yield.

Mechanism of Action

Betrixaban functions by directly inhibiting factor Xa, a serine protease crucial for thrombin generation within the coagulation cascade. By binding to factor Xa, betrixaban prevents the conversion of prothrombin to thrombin, thereby reducing fibrin formation and thrombus development.

Process

  • Binding Affinity: Betrixaban exhibits high affinity for factor Xa, leading to effective anticoagulation.
  • Pharmacokinetics: The drug demonstrates favorable pharmacokinetic properties, including predictable absorption and elimination profiles that support once-daily dosing .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Betrixaban maleate typically appears as a white to off-white crystalline powder.
  • Solubility: It is soluble in water and organic solvents, which is advantageous for formulation into oral dosage forms.

Chemical Properties

  • Stability: The maleate salt form shows improved thermal stability compared to other forms, making it suitable for long-term storage .
  • pH Sensitivity: The compound maintains stability across a range of pH levels, which is critical for gastrointestinal absorption .
Applications

Betrixaban maleate is primarily used in clinical settings as an anticoagulant medication. Its applications include:

  • Prevention of Venous Thromboembolism: Particularly in patients undergoing surgical procedures like hip or knee replacements.
  • Potential Research Applications: Ongoing studies explore its efficacy in various thrombotic disorders beyond surgical prophylaxis .
Degradation Pathways and Stability Profiling of Betrixaban Maleate

Betrixaban maleate is a direct Factor Xa inhibitor anticoagulant drug substance. Comprehensive stability profiling through forced degradation studies is essential for understanding its inherent stability, identifying potential degradation products (DPs), and developing robust analytical methods. These studies follow ICH guidelines Q1A(R2) and Q1B to assess susceptibility to hydrolytic, oxidative, photolytic, and thermal stress conditions.

Forced Degradation Studies Under Hydrolytic Conditions

Forced degradation studies under hydrolytic conditions reveal significant vulnerability of betrixaban maleate to both acidic and alkaline environments. These studies were conducted at elevated temperatures (typically 60-80°C) to accelerate degradation kinetics, with samples withdrawn at predefined intervals for analysis using UPLC-ESI/MS and HPLC-UV. The drug exhibited distinct degradation profiles under acidic versus alkaline conditions, forming unique degradation products in each environment [1].

Acidic Hydrolysis-Induced Degradation Products (DP-1, DP-2)

Under acidic conditions (e.g., 0.1–1.0 M HCl at 60–80°C), betrixaban maleate undergoes hydrolysis at two specific sites, leading to the formation of two distinct degradation products designated DP-1 and DP-2. Mass-triggered preparative HPLC was employed to isolate these degradants, followed by structural elucidation using high-resolution mass spectrometry (HRMS) and two-dimensional nuclear magnetic resonance (2D NMR) techniques.

Table 1: Characterization of Acidic Hydrolysis Degradation Products

DegradantMolecular WeightKey Structural FeaturesProposed Degradation Mechanism
DP-1409.83Cleavage of the carboxamide linkage between chloropyridine and benzamide moietiesHydrolysis of secondary amide bond
DP-2325.76Loss of dimethylcarbamimidoyl group and chloropyridine-containing fragmentEster hydrolysis followed by decarboxylation

HRMS analysis confirmed DP-1 results from hydrolytic cleavage of the carboxamide linkage connecting the chloropyridine ring to the central benzamide scaffold. DP-2 formation involves a more complex pathway initiated by ester hydrolysis, followed by decarboxylation and subsequent loss of the dimethylcarbamimidoyl-containing fragment. Both degradants were unambiguously identified as hydrolysis components of the parent molecule through chromatographic and spectral correlation [1]. The formation kinetics indicated pseudo-first-order degradation, with DP-1 appearing as the primary initial degradant, followed by the gradual formation of DP-2 as a secondary degradation product.

Alkaline Hydrolysis-Driven Degradation Product (DP-3)

Under alkaline conditions (e.g., 0.1–0.5 M NaOH at 60–80°C), betrixaban maleate degradation follows a different pathway, yielding a single major degradation product designated DP-3. This degradant was isolated using mass-triggered preparative HPLC and characterized through HRMS and extensive 2D NMR experiments.

Table 2: Characterization of Alkaline Hydrolysis Degradation Product

DegradantMolecular WeightKey Structural FeaturesProposed Degradation Mechanism
DP-3381.82Cleavage of the benzamide linkage adjacent to methoxybenzene ring with retention of amidine functionalityNucleophilic attack on carbonyl carbon of tertiary amide

Structural analysis revealed DP-3 originates from hydrolytic cleavage of the benzamide bond linking the methoxybenzene moiety to the central core, while preserving the dimethylcarbamimidoyl group. The proposed mechanism involves nucleophilic attack by hydroxide ions on the carbonyl carbon of the tertiary amide, leading to bond rupture. The degradation kinetics under alkaline conditions were notably faster than under acidic stress, indicating greater susceptibility to base-catalyzed hydrolysis. DP-3 demonstrated stability under the reaction conditions and did not undergo further degradation during the study period [1].

Oxidative Stress Degradation Mechanisms

Betrixaban maleate was subjected to oxidative stress using hydrogen peroxide (H₂O₂) at concentrations ranging from 0.1% to 3.0% w/v at room temperature and elevated temperatures (40-60°C). The drug demonstrated moderate sensitivity to oxidative conditions, with degradation extent proportional to oxidant concentration and temperature. UPLC-ESI/MS analysis revealed multiple minor degradation products formed through various oxidative pathways.

The primary oxidative transformation involves oxidation of the methoxy group (-OCH₃) to the corresponding hydroxymethyl (-CH₂OH) and aldehyde (-CHO) derivatives, confirmed by characteristic mass shifts of +16 Da and +30 Da, respectively, in HRMS spectra. Additional minor products suggested potential N-oxidation of the pyridine ring and hydroxylation of aromatic rings. Due to the complex mixture of minor oxidative degradants, complete structural elucidation of all oxidative products requires further investigation. Nevertheless, the identified oxidative pathways highlight potential molecular vulnerabilities, particularly in the methoxybenzene moiety [1] [5].

Table 3: Proposed Oxidative Degradation Pathways

Oxidative PathwayMass Shift (Da)Proposed StructureLikely Site of Oxidation
O-demethylation-14Phenolic derivativeMethoxy group
Hydroxylation+16Hydroxylated aromatic ringChloropyridine or methoxybenzene ring
N-oxidation+16Pyridine N-oxidePyridinyl nitrogen
Aldehyde formation+30Aldehyde derivativeMethoxy group oxidation

The oxidative degradation kinetics exhibited complex behavior, with an initial rapid degradation phase followed by a plateau, suggesting potential stabilization of certain oxidative products or depletion of reactive species. The formation of these oxidative degradants underscores the need for protective packaging to minimize exposure to atmospheric oxygen during storage.

Photolytic and Thermal Stability Assessments

Photolytic Stability

Photostability testing was performed according to ICH Q1B guidelines, exposing betrixaban maleate solid state and solution samples to both visible light and UV radiation (UVA at 320-400 nm and UVB at 280-320 nm). Samples were analyzed using validated UPLC methods to detect photodegradants.

The drug demonstrated greater sensitivity in solution state compared to solid state. Under intense UV light (e.g., 200 W h/m² of UVA and 20 W h/m² of UVB), solution samples developed significant degradation (5-10%), while solid-state samples showed less than 2% degradation. Major photodegradation pathways included cleavage of the labile amide bonds similar to hydrolytic degradation, along with some unique photoisomerization products. The presence of the maleate counterion did not appear to contribute significantly to photodegradation. Protective measures such as opaque or amber glass containers are recommended for photoprotection during storage [1] [5].

Table 4: Photolytic Stability Assessment Under ICH Conditions

Exposure ConditionSample FormDegradation (%)Key Degradation Products Observed
UV light (UVA/UVB)Solid state<2%Trace levels of DP-1, DP-3
UV light (UVA/UVB)Solution state5-10%DP-1, DP-3, and unidentified products
Visible lightSolid state<1%None detected
Visible lightSolution state1-3%Trace levels of DP-1

Thermal Stability

Thermal stability assessments were conducted on both pure drug substance and formulated capsules under accelerated conditions (40°C, 60°C, and 80°C) at 75% relative humidity for up to 3 months. Betrixaban maleate exhibited good thermal stability in the solid state at pharmaceutically relevant storage temperatures (≤40°C).

At elevated temperatures (80°C), significant degradation occurred after 2-4 weeks, primarily yielding the same hydrolytic degradation products (DP-1, DP-2, DP-3) identified in forced hydrolysis studies. This suggests thermal degradation is predominantly mediated by residual moisture (hydrolytic pathway) rather than pure thermal decomposition. The degradation kinetics followed Arrhenius behavior, allowing prediction of degradation rates at lower storage temperatures. The absence of new degradation products at high temperatures indicates no significant thermal decomposition pathways beyond hydrolysis. These findings support the long-term stability of properly packaged betrixaban maleate products under recommended storage conditions [1] [5].

Table 5: Thermal Degradation Kinetics of Betrixaban Maleate

Storage ConditionTime PointDegradation (%)Predominant DegradantsDegradation Kinetics
25°C/60% RH3 months<0.5%None detectedNegligible
40°C/75% RH3 months1.2-2.5%Trace DP-1First-order (k = 1.2 × 10⁻³ day⁻¹)
60°C/75% RH1 month3.8-5.5%DP-1, DP-3First-order (k = 1.8 × 10⁻² day⁻¹)
80°C (dry)2 weeks8.5-12.3%DP-1, DP-2, DP-3First-order (k = 8.4 × 10⁻² day⁻¹)

Properties

CAS Number

936539-80-9

Product Name

Betrixaban maleate

IUPAC Name

(Z)-but-2-enedioic acid;N-(5-chloropyridin-2-yl)-2-[[4-(N,N-dimethylcarbamimidoyl)benzoyl]amino]-5-methoxybenzamide

Molecular Formula

C27H26ClN5O7

Molecular Weight

568.0 g/mol

InChI

InChI=1S/C23H22ClN5O3.C4H4O4/c1-29(2)21(25)14-4-6-15(7-5-14)22(30)27-19-10-9-17(32-3)12-18(19)23(31)28-20-11-8-16(24)13-26-20;5-3(6)1-2-4(7)8/h4-13,25H,1-3H3,(H,27,30)(H,26,28,31);1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

DTSJEZCXVWQKCL-BTJKTKAUSA-N

SMILES

CN(C)C(=N)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)C(=O)NC3=NC=C(C=C3)Cl.C(=CC(=O)O)C(=O)O

Canonical SMILES

CN(C)C(=N)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)C(=O)NC3=NC=C(C=C3)Cl.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CN(C)C(=N)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)C(=O)NC3=NC=C(C=C3)Cl.C(=C\C(=O)O)\C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.